

In-depth Technical Guide: 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

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Compound of Interest

Compound Name: 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Cat. No.: B021217

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CAS Number: 953787-47-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloromethyl-3,4-dimethoxypyridine-N-oxide**, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor pantoprazole. This document collates available data on its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a pyridine derivative with the chemical formula $C_8H_{10}ClNO_3$. The table below summarizes its key physical and chemical properties.

Property	Value
CAS Number	953787-47-8
Molecular Formula	C ₈ H ₁₀ ClNO ₃
Molecular Weight	203.62 g/mol
IUPAC Name	2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium
Appearance	Solid

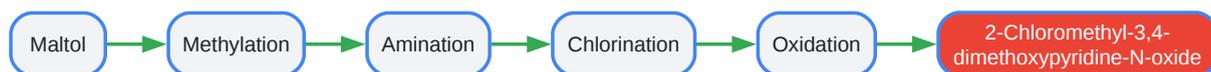
Synthesis and Experimental Protocols

The synthesis of **2-Chloromethyl-3,4-dimethoxypyridine-N-oxide** is a critical step in the production of pantoprazole. The general synthetic pathway often commences with readily available precursors and involves a series of chemical transformations.

General Synthesis Pathway from Maltol

A common synthetic route starts from maltol and proceeds through several key intermediates. This multi-step process involves methylation, amination, chlorination, and finally, oxidation to yield the desired N-oxide.[1][2] A one-pot synthesis methodology has also been reported, offering a more streamlined approach with an overall yield of 58-62%.

The logical progression of this synthesis is illustrated in the diagram below:



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Caption: General synthetic pathway from Maltol.

Experimental Protocol: Oxidation of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

A crucial step in the synthesis is the N-oxidation of the pyridine ring. The following is a representative protocol for this transformation.

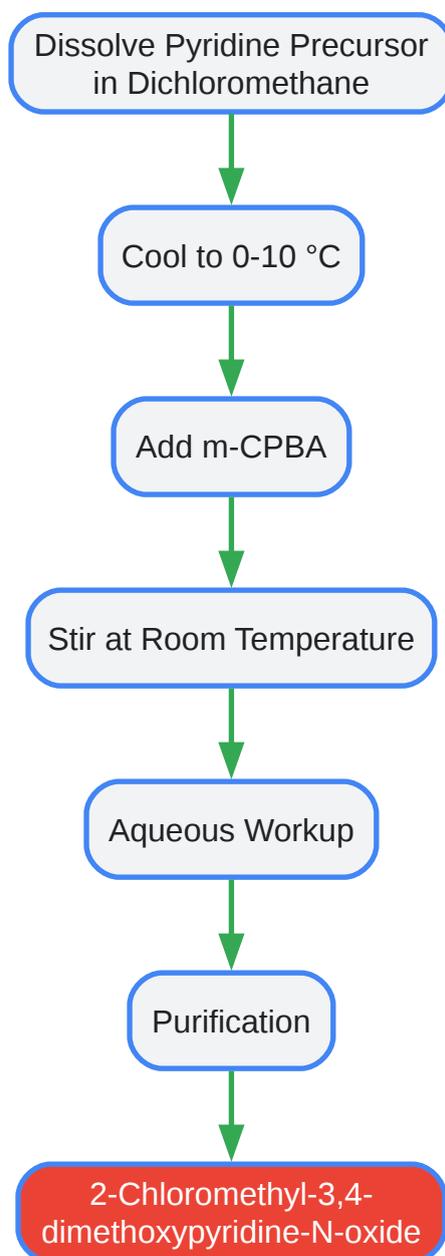
Materials:

- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)

Procedure:

- Dissolve 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable volume of dichloromethane.
- Cool the solution to 0-10 °C in an ice bath.
- Slowly add m-CPBA (1.0-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
- The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude **2-Chloromethyl-3,4-dimethoxypyridine-N-oxide**.
- Further purification can be achieved by recrystallization or column chromatography.

The workflow for this oxidation reaction is depicted below:



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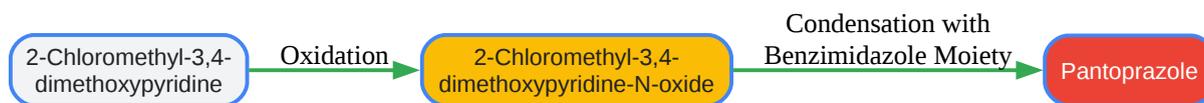
Caption: Experimental workflow for N-oxidation.

Role in Pantoprazole Synthesis

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a key building block in the synthesis of Pantoprazole. The chloromethyl group serves as a reactive site for coupling with the benzimidazole moiety of the pantoprazole core structure. The N-oxide functionality is often introduced to modulate the electronic properties of the pyridine ring and can be a precursor to

the final pantoprazole structure. The formation of Pantoprazole N-oxide can also occur as a side reaction during the oxidation of the pantoprazole sulfide intermediate.[3]

The relationship between the precursor, intermediate, and final product is shown below:



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Caption: Role in Pantoprazole Synthesis.

Biological Activity

While **2-Chloromethyl-3,4-dimethoxypyridine-N-oxide** is primarily recognized as a synthetic intermediate, pyridine-N-oxide derivatives, in general, have been investigated for a range of biological activities. Some reports suggest that pyridine-N-oxides can exhibit antimicrobial and antifungal properties. However, there is a notable lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values, for **2-Chloromethyl-3,4-dimethoxypyridine-N-oxide** in the public domain. Further research is required to fully elucidate its biological activity profile.

Conclusion

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a crucial intermediate in pharmaceutical synthesis, particularly for the production of pantoprazole. The synthetic routes to this compound are well-established, though detailed experimental protocols can vary. While the broader class of pyridine-N-oxides has shown biological promise, the specific pharmacological properties of this particular compound remain an area for further investigation. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

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